molecular formula C5H6N4 B575936 3-(4H-1,2,4-triazol-4-yl)propanenitrile CAS No. 173692-85-8

3-(4H-1,2,4-triazol-4-yl)propanenitrile

Cat. No.: B575936
CAS No.: 173692-85-8
M. Wt: 122.131
InChI Key: MOKGNYIFXCBOON-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-triazol-4-yl)propanenitrile is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their versatile chemical properties and significant biological activities.

Future Directions

The future directions for “3-(4H-1,2,4-triazol-4-yl)propanenitrile” could involve further exploration of its potential applications in pharmaceuticals, given its ability to form hydrogen bonds with different targets . Additionally, more research could be conducted to understand its mechanism of action and to optimize its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-triazol-4-yl)propanenitrile typically involves the reaction of 4H-1,2,4-triazole with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where 4H-1,2,4-triazole is reacted with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-triazol-4-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amines, and oxidized derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3-(4H-1,2,4-triazol-4-yl)propanenitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangement.

    4H-1,2,4-Triazole-3-thiol: A sulfur-containing triazole derivative with distinct chemical properties.

    3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: A hydroxyl-containing triazole derivative.

Uniqueness

3-(4H-1,2,4-triazol-4-yl)propanenitrile is unique due to its specific nitrile group, which imparts distinct reactivity and biological activity compared to other triazole derivatives.

Properties

IUPAC Name

3-(1,2,4-triazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c6-2-1-3-9-4-7-8-5-9/h4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKGNYIFXCBOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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